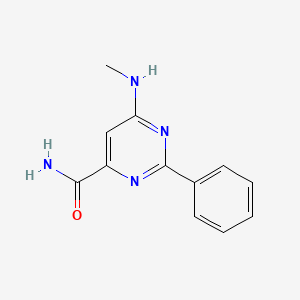
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” likely belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives . These are compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, analogous to benzene and pyridine, and consists of two nitrogen atoms at positions 1 and 3, and four carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .
Chemical Reactions Analysis
The chemical reactions involving “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” would depend on its specific structure and the conditions under which the reactions occur. For instance, ketamine analogues, which have a similar structure, undergo various reactions depending on the substituents on the benzene ring and amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(Methylamino)-2-phenylpyrimidine-4-carboxamide” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
科学的研究の応用
Pyrrolidin-2-one Derivatives in Pharmacological Agents
The structural analogs of piracetam based on the pyrrolidin-2-one pharmacophore, including (R)-phenylpiracetam and its methyl derivative, have shown promise as effective pharmacological agents. These compounds are primarily investigated for their potential to facilitate memory processes and alleviate cognitive impairments associated with various conditions such as head traumas, stroke, age, and age-related pathologies. The review highlights the significance of stereochemistry, emphasizing the relationship between the configuration of stereocenters and the biological properties of the enantiomers. The pharmacological testing of individual enantiomers suggests that specific stereoisomers may possess superior pharmacological profiles, advocating for the selection and purification of the most effective stereoisomer for drug development (Veinberg et al., 2015).
Pyranopyrimidine Scaffolds in Medicinal and Pharmaceutical Industries
Pyranopyrimidine scaffolds, particularly 5H-pyrano[2,3-d]pyrimidines, have been identified as crucial precursors for the medicinal and pharmaceutical industries. These scaffolds are extensively studied due to their broad synthetic applications and bioavailability. The synthesis of various derivatives of these scaffolds involves diverse catalysts such as organocatalysts, metal catalysts, and nanocatalysts. The review discusses the application of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, emphasizing the potential of these catalysts to aid in the development of lead molecules for therapeutic applications (Parmar et al., 2023).
Formation and Fate of PhIP
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a compound that forms through the interaction of phenylacetaldehyde with creati(ni)ne, involving formaldehyde and ammonia. The review examines the role of lipids and carbohydrates in the formation and fate of PhIP, indicating that both can contribute to the chemistry involved in food processing and storage. This comprehensive review elucidates the complex pathways involved in PhIP formation, highlighting the intricate interplay between different food components and the potential implications for food safety and chemistry (Zamora & Hidalgo, 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(methylamino)-2-phenylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-14-10-7-9(11(13)17)15-12(16-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSOGBIWUIWFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)-2-phenylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

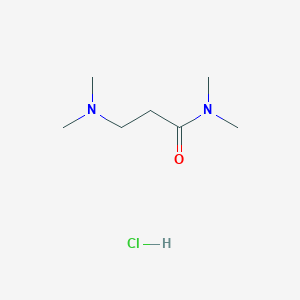
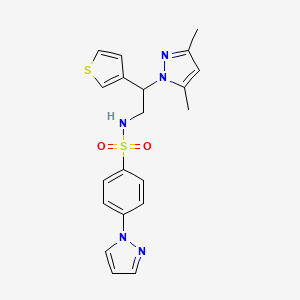
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2440634.png)
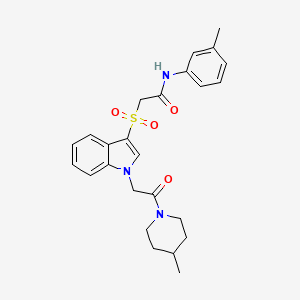

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2440641.png)
![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2440642.png)
![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)
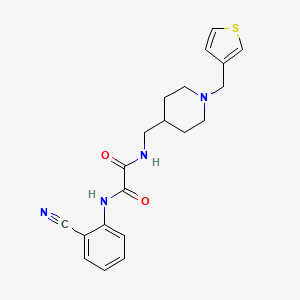

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)
